
4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The methyl group can be introduced through alkylation reactions. Methyl iodide or methyl bromide can be used as alkylating agents in the presence of a base such as potassium carbonate.
Nitration:
- The nitrophenyl group can be introduced through nitration reactions. This involves the reaction of the phenyl ring with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods:
Industrial production of 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
作用机制
Target of Action
The primary targets of 4-Methyl-3-(3-Nitrophenyl)-4H-1,2,4-Triazole are nucleophiles such as hydroxyl groups and amines . These groups are common in many biological molecules, making them a broad target for this compound.
Mode of Action
The compound interacts with its targets through a nucleophilic substitution pathway . In this process, the hydroxyl group of this compound is replaced by the isocyanate group of HNCO . This reaction typically yields this compound and an alcohol byproduct .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole typically involves the following steps:
-
Formation of the Triazole Ring:
- The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between 3-nitrobenzaldehyde and methylhydrazine can yield the desired triazole ring.
化学反应分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
-
Reduction:
- The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group. Common reagents include nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino derivatives.
Substitution: Substituted triazoles with various functional groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: The compound has potential antimicrobial properties and can be used in the development of new antibiotics.
Anticancer Agents: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological targets.
Industry:
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Agriculture: It may be used in the development of agrochemicals such as herbicides and pesticides.
相似化合物的比较
4-Methyl-3-phenyl-4H-1,2,4-triazole: Lacks the nitro group, leading to different reactivity and biological activity.
3-(3-Nitrophenyl)-4H-1,2,4-triazole: Lacks the methyl group, affecting its chemical properties and applications.
4-Methyl-3-(4-nitrophenyl)-4H-1,2,4-triazole: The position of the nitro group is different, leading to variations in reactivity and biological effects.
Uniqueness:
4-Methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole is unique due to the specific positioning of the methyl and nitrophenyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
4-methyl-3-(3-nitrophenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-12-6-10-11-9(12)7-3-2-4-8(5-7)13(14)15/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWWRCQULISQCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

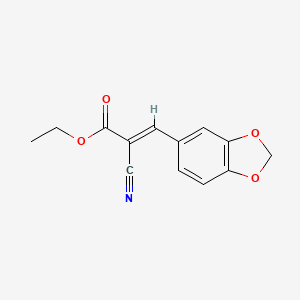
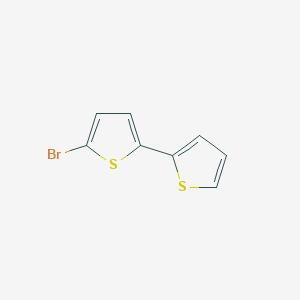
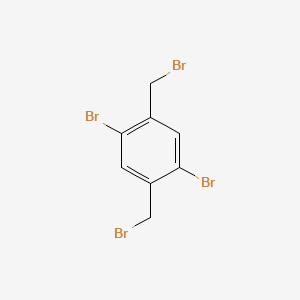
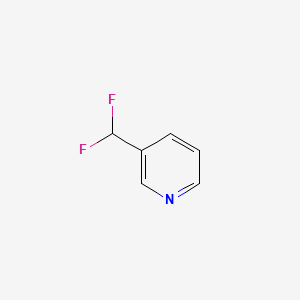
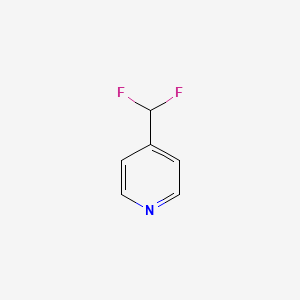
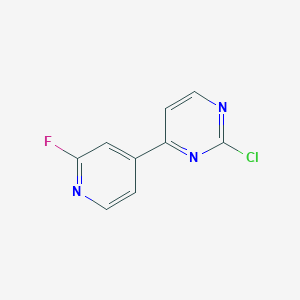

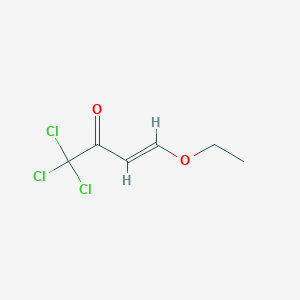


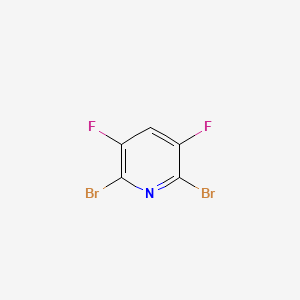
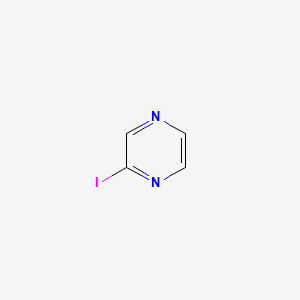
![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)
